molecular formula C14H9N5O4 B5818199 N'-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE

N'-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE

Cat. No.: B5818199
M. Wt: 311.25 g/mol
InChI Key: YSDPNAOEIGDYPX-OVCLIPMQSA-N
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Description

N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE, which includes a benzoxadiazole core and a nitrobenzohydrazide moiety, contributes to its distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE typically involves the cyclization of 2-nitroaniline with sodium hypochlorite in the presence of a catalyst such as tetrabutylammonium bromide (TBAB) in a basic medium . This reaction yields the N-oxide intermediate, which is then reduced using triphenylphosphine (PPh3) in xylene to produce the benzoxadiazole core . The final step involves the condensation of the benzoxadiazole derivative with 3-nitrobenzohydrazide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The benzoxadiazole core can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzoxadiazole derivatives.

Scientific Research Applications

N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s benzoxadiazole core is known to participate in electron transfer processes, which can influence various biochemical pathways. Additionally, the nitrobenzohydrazide moiety may interact with enzymes and proteins, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE is unique due to its combination of a benzoxadiazole core and a nitrobenzohydrazide moiety

Properties

IUPAC Name

N-[(E)-2,1,3-benzoxadiazol-5-ylmethylideneamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O4/c20-14(10-2-1-3-11(7-10)19(21)22)16-15-8-9-4-5-12-13(6-9)18-23-17-12/h1-8H,(H,16,20)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDPNAOEIGDYPX-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC3=NON=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC3=NON=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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